molecular formula C27H26O17 B1142151 Genistein Diglucuronide CAS No. 428438-35-1

Genistein Diglucuronide

Cat. No.: B1142151
CAS No.: 428438-35-1
M. Wt: 622.5 g/mol
InChI Key: DFJSPRNCKDBZIJ-MWBUVXCNSA-N
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Description

Genistein Diglucuronide is a metabolite of genistein, a naturally occurring isoflavone found predominantly in soy products. This compound is formed through the glucuronidation process, where genistein undergoes conjugation with glucuronic acid. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Genistein Diglucuronide typically involves the enzymatic glucuronidation of genistein. This process can be carried out using uridine-5’-diphosphate-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using microbial cultures or engineered yeast strains that express UGTs. This method allows for the large-scale production of the compound under controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: Genistein Diglucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Genistein Diglucuronide has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Genistein Diglucuronide exerts its effects primarily through its interaction with estrogen receptors, particularly estrogen receptor beta (ERβ). It modulates the transcription of genes involved in cell growth, apoptosis, and differentiation. Additionally, it inhibits protein-tyrosine kinases and topoisomerase-II, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines .

Comparison with Similar Compounds

    Genistein: The aglycone form of Genistein Diglucuronide, known for its potent biological activities.

    Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.

    Daidzin: The glucoside form of daidzein, similar to genistin, the glucoside form of genistein.

Uniqueness: this compound is unique due to its enhanced water solubility and bioavailability compared to its aglycone form, genistein. This makes it more effective in systemic circulation and allows for better therapeutic outcomes.

Properties

CAS No.

428438-35-1

Molecular Formula

C27H26O17

Molecular Weight

622.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-4-oxochromen-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26O17/c28-12-5-10(42-27-21(35)17(31)19(33)23(44-27)25(38)39)6-13-14(12)15(29)11(7-40-13)8-1-3-9(4-2-8)41-26-20(34)16(30)18(32)22(43-26)24(36)37/h1-7,16-23,26-28,30-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1

InChI Key

DFJSPRNCKDBZIJ-MWBUVXCNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

β-​D-​Glucopyranosiduronic Acid 4-​[7-​(β-​D-​Glucopyranuronosylox​y)​-​5-​hydroxy-​4-​oxo-​4H-​1-​benzopyran-​3-​yl]​phenyl

Origin of Product

United States

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